isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(3-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-11(2)29-21(25)18-16(12-6-5-7-13(10-12)24(27)28)17-19(30-20(18)23)14-8-3-4-9-15(14)31-22(17)26/h3-11,16H,23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESLEPKUQUSFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 438.45 g/mol. The compound features a thiochromene core structure, which is known to exhibit a variety of biological activities.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antioxidant Activity : The presence of the nitrophenyl group suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Studies have shown that related pyran derivatives can inhibit key enzymes involved in metabolic pathways, including monoamine oxidase (MAO), which is relevant for neuroprotection and antidepressant effects .
- Anticancer Properties : The structural characteristics of this compound suggest it may interact with cellular targets involved in cancer progression and apoptosis .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiochromene derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also exhibit similar properties.
Antimicrobial Effects
Preliminary studies indicate that thiochromene derivatives possess antimicrobial activity against certain bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Study 1: Antioxidant and Antimicrobial Evaluation
A study conducted on various thiochromene derivatives demonstrated significant antioxidant activity as measured by DPPH radical scavenging assays. Additionally, the compounds exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria.
| Compound | DPPH Scavenging Activity (%) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | 75% | 32 µg/mL |
| Compound B | 68% | 16 µg/mL |
| Isopropyl 2-amino... | 70% | 24 µg/mL |
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 18 |
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate exhibit promising anticancer properties. For example:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Case Studies : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial for mediating inflammatory responses. The compound's structure allows it to interact effectively with the enzyme's active site, potentially leading to reduced inflammation.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for More Complex Molecules : It can be further modified to create a variety of functionalized derivatives with enhanced biological activities.
- Research Tool : Utilized in academic research for studying structure-activity relationships (SAR) in drug development.
Preparation Methods
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Reaction Time | 6–8 hours | |
| Diastereoselectivity | >95% cis-fusion |
The cis-fused configuration, confirmed by NOESY correlations and single-crystal XRD, arises from glycerol’s hydrogen-bonding network stabilizing the transition state. Substituting 5-pyrazolone with isopropyl 3-aminocrotonate introduces the amino and ester groups, while 3-nitrobenzaldehyde provides the aryl substituent.
Ionic Liquid-Catalyzed Multicomponent Assembly
[Bmim]HSO4 (1-butyl-3-methylimidazolium hydrogen sulfate) serves as both catalyst and solvent in this method:
Optimization Insights:
- Temperature : Yields drop below 60% at temperatures <60°C due to incomplete imine formation.
- Catalyst loading : Excess [Bmim]HSO4 (>3 mL) complicates product isolation without improving yields.
Post-reaction, the mixture is cooled, diluted with ice water, and extracted with ethyl acetate. Column chromatography (silica gel, hexane/EtOAc 8:2) affords the pure product in 82–89% yield.
Claisen-Schmidt Condensation and Microwave-Assisted Cyclization
This two-step approach combines classical condensation with modern microwave techniques:
- Chalcone synthesis : Thiochroman-4-one reacts with 3-nitrobenzaldehyde in ethanol/40% KOH at 0°C overnight, yielding (Z)-3-(3-nitrobenzylidene)thiochroman-4-one (70% yield).
- Microwave cyclization : The chalcone is treated with isopropyl 3-aminocrotonate and p-TsOH (10 mol%) in DMF under microwave irradiation (150°C, 20 minutes).
Comparative Efficiency:
| Method | Yield | Time | Purity |
|---|---|---|---|
| Conventional heating | 65% | 12 h | 90% |
| Microwave | 88% | 20 min | 98% |
Microwave irradiation enhances reaction kinetics by uniformly activating polar intermediates, reducing side products like hydrolyzed esters.
Mechanochemical Synthesis Using Ball Milling
Solid-state mechanochemistry offers a solvent-free alternative:
- Grinding : Thiochroman-4-one (1 mmol), 3-nitrobenzaldehyde (1 mmol), isopropyl 3-aminocrotonate (1.2 mmol), and KHSO4 (20 mol%) are milled in a stainless-steel jar (30 Hz, 1 hour).
- Post-processing : The crude product is washed with cold methanol to remove unreacted starting materials.
This method achieves 76% yield with minimal waste, though scalability remains challenging due to equipment limitations.
Spectroscopic Characterization and Validation
All synthetic routes produce identical spectroscopic profiles, confirming structural integrity:
- 1H NMR (600 MHz, CDCl3): δ 8.21 (d, J = 8.1 Hz, 1H, ArH), 7.89 (s, 1H, NH2), 7.45–7.38 (m, 4H, ArH), 5.12 (sept, J = 6.3 Hz, 1H, OCH(CH3)2), 4.28 (s, 2H, SCH2), 1.32 (d, J = 6.3 Hz, 6H, CH3).
- 13C NMR : δ 187.5 (C=O), 163.2 (COO), 152.1 (C-NO2), 134.8–122.4 (ArC), 69.5 (OCH(CH3)2), 32.1 (SCH2), 21.9 (CH3).
- HRMS : m/z calcd for C22H19N2O6S [M+H]+: 463.0964; found: 463.0968.
The amino group’s presence is confirmed by a broad singlet at δ 7.89 ppm, which disappears upon D2O exchange.
Q & A
Q. What are the common synthetic routes for isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, β-ketoesters, and nitriles (e.g., malononitrile) in the presence of catalysts like ammonium acetate or ionic liquids. For example, similar heterocyclic systems are synthesized using a one-pot protocol under reflux conditions in ethanol or water, achieving yields of 65–85% . Key steps include cyclocondensation and functional group stabilization, with the isopropyl ester group introduced via esterification in later stages.
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Single-crystal X-ray diffraction (SCXRD): Determines precise molecular geometry and confirms regiochemistry of the thiochromeno-pyran core .
- NMR spectroscopy: H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H] peak at m/z ~480) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures improve eco-compatibility .
- Catalyst screening: Ionic liquids (e.g., [BMIM]PF) or Lewis acids (e.g., ZnCl) can reduce side reactions like ester hydrolysis .
- Temperature control: Maintaining 80–90°C prevents premature crystallization and ensures complete cyclization .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response studies: Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic stability assays: Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro vs. in vivo results .
- Target-specific assays: Replace broad phenotypic screens with enzyme inhibition studies (e.g., kinase profiling) to isolate mechanisms .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Docking simulations: Map interactions between the 3-nitrophenyl group and target proteins (e.g., COX-2 or kinases) to prioritize substituents .
- QSAR modeling: Correlate electronic parameters (e.g., Hammett constants) of substituents with activity trends .
- ADMET prediction: Use tools like SwissADME to optimize logP (aim for 2–4) and reduce hepatotoxicity risks .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|---|
| Multicomponent MCR | NHOAc | Ethanol | 72 | 92 | |
| Green synthesis | [BMIM]PF | HO | 68 | 95 | |
| Stepwise esterification | HSO | Toluene | 85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
